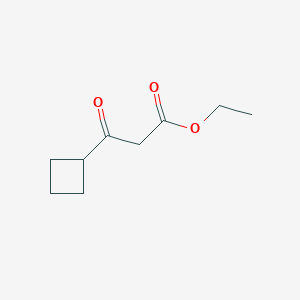

Ethyl 3-cyclobutyl-3-oxopropanoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-cyclobutyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHZQZSNOAJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618742 | |

| Record name | Ethyl 3-cyclobutyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24922-01-8 | |

| Record name | Ethyl 3-cyclobutyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-cyclobutyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Beta Keto Esters As Versatile Synthetic Intermediates

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. fiveable.me This specific arrangement of functional groups confers unique reactivity upon these molecules, establishing them as exceptionally versatile intermediates in organic synthesis. fiveable.mefiveable.me Their significance stems primarily from the acidity of the α-hydrogen atoms (the hydrogens on the carbon between the two carbonyl groups), which allows for the easy formation of a resonance-stabilized enolate ion. fiveable.me

This enolate acts as a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions. fiveable.me Among the most fundamental of these are the Claisen condensation, a reaction between two ester molecules to form a β-keto ester, and related reactions like the Dieckmann condensation for intramolecular cyclization. fiveable.melibretexts.org Furthermore, these enolates can readily participate in alkylation and acylation reactions, allowing for the introduction of diverse substituents.

The dual functionality of beta-keto esters also allows for a variety of subsequent transformations. fiveable.me They can undergo hydrolysis and decarboxylation to yield ketones, or be subjected to reduction to form diols. This synthetic flexibility makes beta-keto esters invaluable building blocks for the construction of complex molecular frameworks, and they are frequently employed in the synthesis of natural products and pharmaceutical agents. fiveable.menih.gov

The Role of Cyclobutyl Moieties in Organic Synthesis and Pharmaceutical Design

The cyclobutyl group, a four-membered carbocyclic ring, has emerged as an influential structural motif in modern organic synthesis and particularly in medicinal chemistry. nih.govthecontentauthority.com Once considered primarily of theoretical interest due to its ring strain, the cyclobutane (B1203170) ring is now strategically incorporated into drug candidates to enhance their pharmacological profiles. nih.govru.nl Its unique, puckered three-dimensional structure offers distinct advantages over more common linear or aromatic structures. nih.gov

In pharmaceutical design, cyclobutyl moieties are utilized for several key purposes:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. nih.gov

Metabolic Stability: The introduction of a cyclobutyl group can block sites of metabolism on a molecule, increasing its metabolic stability and in vivo half-life. nih.gov

Improving Physicochemical Properties: Cyclobutyl groups can be used to fine-tune properties such as solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Scaffold and Linker: The cyclobutane ring can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement or act as a non-planar linker between different parts of a molecule. nih.govthecontentauthority.com

Bioisostere: It can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a different spatial and electronic profile. nih.gov

The growing availability of synthetic methods to create substituted cyclobutanes has facilitated their incorporation into complex molecules, making them a valuable tool for medicinal chemists. nih.govnih.gov

Scope and Objectives of Research on Ethyl 3 Cyclobutyl 3 Oxopropanoate

Strategic Approaches to Beta-Keto Ester Formation

The formation of the β-keto ester functional group is a cornerstone of organic synthesis. Various strategic approaches have been developed, primarily revolving around the formation of a carbon-carbon bond adjacent to a carbonyl group.

Ester Condensation Variants for Analogous Structures

Ester condensation reactions are fundamental for constructing β-keto esters. wikipedia.org These reactions involve the coupling of two ester molecules or an ester with another carbonyl compound in the presence of a strong base. wikipedia.org

The Claisen Condensation is a key reaction where two molecules of an ester react to form a β-keto ester. libretexts.orgmasterorganicchemistry.com The reaction requires an ester with α-hydrogens and a stoichiometric amount of a non-nucleophilic strong base to drive the reaction to completion by deprotonating the resulting β-keto ester. wikipedia.orgntu.edu.sg The choice of base is critical; typically, the sodium alkoxide corresponding to the alcohol portion of the ester is used to avoid transesterification side reactions. wikipedia.orglibretexts.org

A variation is the Crossed Claisen Condensation , which occurs between two different esters. libretexts.org These reactions are most effective when one of the esters is incapable of forming an enolate (i.e., has no α-hydrogens), thus preventing a mixture of products. libretexts.orgmasterorganicchemistry.com

For intramolecular cyclizations, the Dieckmann Condensation is employed. wikipedia.orgmasterorganicchemistry.com This reaction involves a single molecule containing two ester groups, leading to the formation of a cyclic β-keto ester, typically a 5- or 6-membered ring. wikipedia.orgmasterorganicchemistry.com

These condensation reactions provide a reliable framework for synthesizing a wide array of β-keto esters, which serves as a foundation for developing specific syntheses of compounds like this compound.

Regioselective Enolate Acylation Techniques

Acylation of pre-formed enolates is another powerful strategy for synthesizing β-keto esters. This method offers a high degree of control, particularly in complex molecules. The regioselective formation of an enolate is crucial when dealing with unsymmetrical ketones that have multiple non-equivalent α-hydrogens. libretexts.orglibretexts.org

The choice between the kinetic and thermodynamic enolate is a key factor. The kinetic enolate, formed by removing the less sterically hindered α-proton, is favored at low temperatures with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). The thermodynamic enolate, which is the more substituted and stable enolate, is formed under conditions that allow for equilibration, such as higher temperatures and a smaller base. libretexts.orglibretexts.org

Once formed, the enolate can be acylated using various acylating agents. While methods involving the acylation of enolates locked with lithium and magnesium salts exist, they can sometimes result in inconsistent yields, especially with aliphatic acylations. nih.gov More advanced techniques involve the C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals, which can proceed smoothly to yield β-keto esters, including thermodynamically unfavorable α,α-dialkylated products. organic-chemistry.org

Total Synthesis and Semisynthesis of this compound

The specific synthesis of this compound can be achieved through several distinct routes, leveraging the principles of β-keto ester formation.

Direct Synthetic Routes via Ketone Functionalization

One of the most straightforward conceptual approaches to β-keto ester synthesis is the direct functionalization of a ketone. A common method involves the reaction of a ketone with a carbonate, such as dimethyl or ethyl carbonate, in the presence of a strong base. nih.gov However, this method can be limited by long reaction times and variable yields. nih.gov An alternative involves the carboxylation of ketone enolates using sources of carbon dioxide or carbon monoxide, often with the aid of transition metal catalysts. nih.gov

More recently, advanced palladium-catalyzed C(sp³)-H activation strategies have been developed for the functionalization of cyclobutyl ketones, which could provide a novel route to derivatives that can be converted to this compound. researchgate.netacs.org

Employing Malonate Derivatives in this compound Synthesis

Malonate derivatives are highly effective starting materials for the synthesis of β-keto esters due to the acidity of the methylene (B1212753) protons situated between the two ester groups. nih.govmasterorganicchemistry.com

A documented, high-yield synthesis of this compound starts with the potassium salt of monoethyl malonate. chemicalbook.com In this procedure, the malonate is treated with magnesium chloride and triethylamine (B128534) to form a magnesium enolate. This intermediate is then acylated with cyclobutanecarbonyl chloride. chemicalbook.com The reaction proceeds smoothly at room temperature and, after an acidic workup, affords the desired product in excellent yield. chemicalbook.com

Table 1: Synthesis of this compound via Malonate Acylation chemicalbook.com

| Reagents | Conditions | Yield |

|---|

This method highlights the efficiency of using a malonic acid half-ester as a pronucleophile in a decarboxylative Claisen-type condensation. organic-chemistry.org

Nucleophilic Reagent Mediated Cyclobutyl Acetoacetate (B1235776) Formation

The formation of this compound can also be viewed as the formation of a cyclobutyl acetoacetate structure. This can be achieved through the alkylation of an acetoacetate enolate with a cyclobutyl electrophile.

A classical approach involves the alkylation of ethyl acetoacetate. The methylene protons between the two carbonyls of ethyl acetoacetate are acidic and can be removed by a base like sodium hydride or potassium carbonate to generate a nucleophilic enolate. libretexts.org This enolate can then react with a cyclobutyl halide, such as cyclobutyl bromide, via a nucleophilic substitution (SN2) reaction to form ethyl 2-cyclobutyl-3-oxobutanoate. While this method directly attaches the cyclobutyl group, it results in an isomer of the target compound. To obtain this compound, a different synthetic design is necessary, such as the acylation methods previously described.

The synthesis involving the acylation of a malonate derivative with cyclobutanecarbonyl chloride is a prime example of a nucleophilic reagent (the malonate enolate) mediating the formation of the target cyclobutyl β-keto ester structure. chemicalbook.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in the development of any synthetic methodology, aiming to maximize product yield and purity while ensuring the process is efficient and reproducible. While specific, publicly available research focusing exclusively on the optimization of this compound synthesis is limited, the fundamental principles of this optimization can be effectively understood by examining studies on structurally analogous compounds. The synthesis of the closely related Ethyl 3-cyclopropyl-3-oxopropanoate, for which detailed optimization data is available, serves as an excellent model. The insights gained from this analogous system are directly applicable to the synthesis of the target cyclobutyl compound.

Influence of Base on Reaction Yield

The choice of base is a critical factor in the acylation of ketones with carbonates. Strong, non-nucleophilic bases are generally preferred to facilitate the formation of the ketone enolate without competing in side reactions. Common bases employed for this transformation include sodium hydride (NaH) and sodium tert-butoxide (NaOtBu).

A comparative study on the synthesis of the analogous ethyl-3-cyclopropyl-3-oxopropanoate highlights the impact of the base on the reaction's success. In a solvent-free system, using diethyl carbonate as both a reagent and solvent, different bases were tested to determine their efficacy.

| Base | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Sodium Hydride (NaH) | 80 | 2 | 80 |

| Sodium tert-butoxide (NaOtBu) | Room Temperature | 2 | 75 |

The data indicates that both sodium hydride and sodium tert-butoxide are effective in promoting the reaction, affording high yields of the desired product. Sodium hydride requires a higher temperature to initiate the reaction, while sodium tert-butoxide can facilitate the condensation at room temperature. This difference in reactivity can be attributed to the differing physical states and basic strengths of the two bases. The choice between these bases in an industrial setting would likely depend on a balance of factors including cost, safety in handling, and energy consumption.

Detailed Research Findings

Further investigation into the optimization of the synthesis of ethyl-3-cyclopropyl-3-oxopropanoate provides more granular detail on the reaction parameters. These findings are instrumental in hypothesizing the optimal conditions for the synthesis of this compound.

In one set of experiments, cyclopropyl (B3062369) methyl ketone was added to a mixture of sodium hydride and diethyl carbonate. The reaction mixture was then heated to drive the condensation to completion.

| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclopropyl methyl ketone | Diethyl carbonate | Sodium Hydride | 80 | 2 | 98 | 80 |

In a parallel experiment, sodium tert-butoxide was used as the base, which allowed the reaction to proceed at a lower temperature.

| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclopropyl methyl ketone | Diethyl carbonate | Sodium tert-butoxide | <20 | 2 | 97.7 | 70 |

These findings suggest that for the synthesis of this compound, a similar optimization strategy would be beneficial. A systematic screening of bases, such as sodium hydride, sodium tert-butoxide, and potentially other strong bases like lithium diisopropylamide (LDA), would be a logical first step. Following the selection of an optimal base, the reaction temperature and time would be varied to find the conditions that provide the highest yield and purity of the final product. The use of a solvent may also be explored, as it can influence the solubility of the reactants and intermediates, and in turn, the reaction kinetics. Common solvents for such reactions include tetrahydrofuran (B95107) (THF), diethyl ether, and toluene. Each of these parameters would be systematically adjusted to achieve the most efficient synthesis of this compound.

Exploration of Reactivity at the Keto and Ester Functionalities

The chemical behavior of this compound is significantly influenced by the presence of both a ketone and an ester group. These functionalities can be targeted selectively or simultaneously to yield a variety of derivatives.

The cyclobutyl ketone functionality is susceptible to nucleophilic attack and reduction. Standard reducing agents, such as sodium borohydride, can selectively reduce the ketone to the corresponding secondary alcohol, yielding ethyl 3-cyclobutyl-3-hydroxypropanoate, while leaving the ester group intact under controlled conditions. Conversely, more powerful reducing agents like lithium aluminum hydride would typically reduce both the ketone and the ester group. The ketone also serves as a handle for forming imines or enamines through reactions with primary or secondary amines, respectively.

The ethyl ester group exhibits typical ester reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-cyclobutyl-3-oxopropanoic acid. Transesterification can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. Furthermore, reaction with amines leads to the formation of amides, a transformation useful for introducing nitrogen into the molecular framework.

Reactions Involving the Active Methylene Center of this compound

The carbon atom situated between the two carbonyl groups (the α-carbon) is known as an active methylene center. The protons attached to this carbon are significantly more acidic than typical alkane protons due to the resonance stabilization of the resulting conjugate base (enolate). This enolate is a potent nucleophile and is central to many of the important reactions of this compound.

The generation of an enolate from this compound, typically using a suitable base like sodium ethoxide, opens the door to a range of carbon-carbon bond-forming reactions.

Alkylation: The nucleophilic enolate can readily react with alkyl halides in an SN2 reaction, a process known as alkylation. openstax.org This allows for the introduction of a wide variety of alkyl groups at the active methylene position. The reaction extends the carbon skeleton and is a fundamental strategy for building molecular complexity. For instance, reacting the enolate with iodomethane (B122720) would yield ethyl 2-cyclobutyl-2-methyl-3-oxopropanoate. However, a significant limitation of Friedel-Crafts alkylation, in general, is the potential for polyalkylation, as the introduction of an electron-donating alkyl group can activate the molecule for further reaction. libretexts.orgyoutube.com

Acylation: Similarly, the enolate can react with acyl halides or anhydrides to introduce an acyl group. openstax.org This acylation reaction results in the formation of a β-tricarbonyl compound. For example, treatment with acetyl chloride would produce ethyl 2-acetyl-3-cyclobutyl-3-oxopropanoate. Unlike alkylation, Friedel-Crafts acylation is generally not prone to multiple additions because the introduced acyl group is electron-withdrawing and deactivates the molecule toward further electrophilic attack. libretexts.org

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent 1 (Base) | Reagent 2 (Electrophile) | Product |

| Alkylation | Sodium Ethoxide | Iodomethane | Ethyl 2-cyclobutyl-2-methyl-3-oxopropanoate |

| Alkylation | Sodium Ethoxide | Benzyl Bromide | Ethyl 2-benzyl-3-cyclobutyl-3-oxopropanoate |

| Acylation | Sodium Ethoxide | Acetyl Chloride | Ethyl 2-acetyl-3-cyclobutyl-3-oxopropanoate |

| Acylation | Sodium Ethoxide | Benzoyl Chloride | Ethyl 2-benzoyl-3-cyclobutyl-3-oxopropanoate |

The active methylene group is a key participant in condensation reactions, which are vital for forming larger molecules and for ring-forming (annulation) strategies.

Condensation: In a Knoevenagel-type condensation, the enolate of this compound can react with aldehydes or ketones. nih.gov This reaction typically involves a base catalyst and results in a new carbon-carbon double bond after a dehydration step. For example, condensation with benzaldehyde (B42025) would lead to the formation of an α,β-unsaturated dicarbonyl system.

Annulation: Annulation reactions utilize the reactivity of the active methylene group to construct new rings onto the existing molecular framework. A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. While a classic Robinson annulation requires an enone, the principles can be adapted. For instance, the product from a Michael addition of the this compound enolate to an α,β-unsaturated ketone can subsequently undergo an intramolecular aldol condensation to form a new six-membered ring.

Heterocyclic Synthesis from this compound Precursors

The 1,3-dicarbonyl motif in this compound is an exceptionally valuable precursor for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen. rsc.org

By reacting this compound with reagents containing two nucleophilic sites, a range of important nitrogen-containing heterocycles can be synthesized through condensation-cyclization pathways. eurjchem.commdpi.com

A prominent example is the Paal-Knorr synthesis of pyrazoles. Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazolone (B3327878) derivatives. The reaction proceeds via initial condensation at one of the carbonyl groups to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable five-membered heterocyclic ring. Similarly, reaction with urea (B33335) or thiourea (B124793) can be used to synthesize pyrimidine (B1678525) derivatives, such as substituted barbiturates or thiobarbiturates.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Reagent | Heterocyclic Product Class | Example Product |

| Hydrazine Hydrate | Pyrazolone | 5-cyclobutyl-2,4-dihydro-3H-pyrazol-3-one |

| Phenylhydrazine | Pyrazolone | 5-cyclobutyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

| Urea | Pyrimidine (Barbiturate analog) | 5-cyclobutylpyrimidine-2,4,6(1H,3H,5H)-trione |

| Thiourea | Thio-pyrimidine | 5-cyclobutyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| Guanidine | Aminopyrimidine | 2-amino-5-cyclobutyl-pyrimidin-4(3H)-one |

The strategic functionalization of this compound can pave the way for the synthesis of more complex polycyclic and fused ring systems. These advanced structures are often assembled through a sequence of reactions that create new rings fused to the initial cyclobutane (B1203170) moiety or to a heterocycle derived from it.

One strategy involves an initial reaction to form a heterocycle, as described above, which is then subjected to a further annulation reaction. For example, a cyclobutyl-substituted pyrazole (B372694) could be functionalized with a side chain that allows for a subsequent intramolecular Friedel-Crafts reaction or a cyclodehydration, leading to a fused tricyclic system.

Alternatively, intramolecular condensation reactions can be employed. If the ester group is first converted into a longer chain containing another ester (e.g., via Claisen condensation with another ester followed by selective reduction and re-esterification), a subsequent Dieckmann condensation could be used to form a new five- or six-membered ring fused to the cyclobutane ring. Such strategies are powerful tools for building complex carbocyclic and heterocyclic frameworks from a relatively simple starting material. chemrxiv.org

Catalytic Transformations Involving this compound

The chemical reactivity of this compound is rich, owing to the presence of three key functional groups: the ketone, the ester, and the active methylene bridge. These sites allow for a variety of catalytic transformations to generate a diverse range of derivatives.

Catalytic Reduction of the Ketone:

The ketone functionality can be selectively reduced to the corresponding secondary alcohol, yielding Ethyl 3-cyclobutyl-3-hydroxypropanoate. This transformation is commonly achieved through catalytic hydrogenation or transfer hydrogenation.

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen in the presence of a metal catalyst. For the enantioselective hydrogenation of β-ketoesters, chiral ruthenium-based catalysts are often employed to produce optically active β-hydroxyesters, which are valuable building blocks for pharmaceuticals. epo.org Conditions for such hydrogenations can be mild, though historically, high pressures and temperatures were necessary. youtube.com The choice of catalyst and reaction conditions is crucial to prevent side reactions like the reduction of the ester group. epo.org

Asymmetric Transfer Hydrogenation (ATH): As an alternative to using high-pressure hydrogen gas, ATH employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst. Iridium(III) and Ruthenium(II) complexes with chiral ligands have proven highly effective for the asymmetric reduction of β-ketoesters, affording products with high enantioselectivity. organic-chemistry.orgnih.gov A key advantage of some modern ATH systems is their ability to operate in water and across a wide pH range, simplifying the process and enhancing its green credentials. organic-chemistry.org

Catalytic Reactions at the Active Methylene Group:

The two protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to various carbon-carbon bond-forming reactions.

Catalytic α-Alkylation: The active methylene group can be alkylated using alcohols in the presence of a suitable catalyst. Cationic cobalt(III) complexes have been reported to catalyze the monoalkylation of β-ketoesters with allylic and benzylic alcohols, offering a green alternative to traditional methods that use alkyl halides. rsc.org More recently, photoredox catalysis has enabled the α-alkylation of active methylene compounds with unactivated alkenes, expanding the scope of this transformation significantly. nih.govorganic-chemistry.org

Catalytic Transesterification:

The ethyl ester group can be exchanged for other alkoxy groups through transesterification. This reaction is often catalyzed by acids, bases, or specific metal complexes. The selective transesterification of β-ketoesters over other types of esters is possible, likely proceeding through a chelated enol intermediate. nih.gov Catalyst systems like borate (B1201080) and zirconia have been used for this purpose under solvent-free conditions, accommodating a range of alcohols, including unsaturated ones. nih.gov

Table 2: Summary of Catalytic Transformations

| Transformation | Functional Group | Reagents/Catalyst System | Product Type |

| Catalytic Hydrogenation | Ketone | H₂, Chiral Ru-complex | Chiral β-hydroxyester |

| Asymmetric Transfer Hydrogenation | Ketone | HCOOH/NEt₃, Chiral Ir(III) or Ru(II) complex | Chiral β-hydroxyester |

| Catalytic α-Alkylation | Active Methylene | Allyl/Benzyl Alcohol, Cationic Co(III) complex | α-Alkylated β-ketoester |

| Catalytic Transesterification | Ester | Alcohol, Borate/Zirconia | Transesterified β-ketoester |

Applications of Ethyl 3 Cyclobutyl 3 Oxopropanoate in Pharmaceutical and Biological Research

Role as a Versatile Building Block in Medicinal Chemistry Programs

The chemical architecture of Ethyl 3-cyclobutyl-3-oxopropanoate, which includes a reactive beta-keto ester system and a cyclobutane (B1203170) ring, provides a rich platform for a variety of chemical transformations. Medicinal chemists can leverage these features to introduce diverse functionalities and build molecular scaffolds with a wide range of biological activities. The cyclobutane ring, in particular, can impart unique conformational constraints and lipophilicity to a molecule, which can be advantageous for optimizing drug-like properties.

The reactivity of the keto and ester functional groups allows for a multitude of synthetic modifications. For instance, the ketone can undergo reductions, and the ester can be hydrolyzed or converted to amides, providing access to a broad spectrum of derivatives. This versatility makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Design and Synthesis of Pharmacologically Active Molecules

The inherent reactivity and structural novelty of this compound make it a valuable precursor in the synthesis of molecules designed to interact with biological targets. Its potential has been theoretically explored in the context of various therapeutic areas.

Development of Anti-tubercular Agents Derived from this compound

While direct synthesis of anti-tubercular agents from this compound is not yet extensively documented in peer-reviewed literature, its structural motifs are present in compounds that have been investigated for their activity against Mycobacterium tuberculosis. The general strategy involves using the beta-keto ester as a scaffold to construct more complex heterocyclic systems known to possess anti-tubercular properties.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations would likely focus on modifications of both the cyclobutyl ring and the keto-ester portion of the molecule. Key areas of exploration would include:

Modification of the Cyclobutyl Ring: Introducing substituents on the cyclobutane ring could influence the compound's binding affinity to its target and its pharmacokinetic properties.

Derivatization of the Keto-Ester Moiety: Converting the ester to various amides or the ketone to other functional groups can significantly impact biological activity.

A hypothetical SAR study for a series of pyrazole (B372694) derivatives synthesized from this compound might yield data similar to that presented in Table 1.

Table 1: Hypothetical Structure-Activity Relationship Data for Pyrazole Derivatives of this compound against M. tuberculosis

| Compound ID | R1-Substituent on Pyrazole | R2-Substituent on Cyclobutane | MIC (µg/mL) |

| ECO-001 | H | H | >128 |

| ECO-002 | Phenyl | H | 64 |

| ECO-003 | 4-Chlorophenyl | H | 32 |

| ECO-004 | 4-Fluorophenyl | H | 16 |

| ECO-005 | 4-Fluorophenyl | Methyl | 32 |

| ECO-006 | 4-Fluorophenyl | Hydroxyl | 8 |

This data is illustrative and does not represent actual experimental results.

Identifying the molecular target of a potential anti-tubercular drug is a critical step in its development. For novel compounds derived from this compound, a variety of techniques could be employed to elucidate their mechanism of action. These may include genetic methods, such as screening for resistant mutants, and biochemical approaches, like affinity chromatography-mass spectrometry to pull down the target protein. Potential targets in M. tuberculosis could include enzymes involved in cell wall synthesis, DNA replication, or energy metabolism. mdpi.comnih.gov

Investigations into Antimicrobial Properties of Related Compounds

The antimicrobial potential of compounds structurally related to this compound has been investigated. For example, studies on other ethyl butanoate derivatives have shown activity against a range of bacterial strains. frontiersin.orgnih.gov These findings suggest that derivatives of this compound could also exhibit antimicrobial properties. A typical screening panel would include both Gram-positive and Gram-negative bacteria.

Table 2: Hypothetical Antimicrobial Activity of an Amide Derivative of this compound (ECO-Amide)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 64 |

| Escherichia coli (Gram-negative) | 128 |

| Pseudomonas aeruginosa (Gram-negative) | >256 |

| Bacillus subtilis (Gram-positive) | 32 |

This data is illustrative and does not represent actual experimental results.

Assessment of Anthelmintic and Cytotoxic Potentials in Analogs

In addition to antimicrobial activity, analogs of this compound could be evaluated for other biological activities, such as anthelmintic and cytotoxic effects. For instance, research on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives has demonstrated their potential in these areas. frontiersin.orgnih.gov Such studies typically involve in vitro assays against parasitic worms and cancer cell lines.

Table 3: Hypothetical Anthelmintic and Cytotoxic Activity of an Analog (ECO-Analog-X)

| Assay | Organism/Cell Line | Result (IC50/LC50 in µg/mL) |

| Anthelmintic | Ascaris lumbricoides | 15 |

| Cytotoxic | Human Colon Cancer Cell Line (HCT-116) | 45 |

This data is illustrative and does not represent actual experimental results.

Exploration as a Ligand for Biological Targets

While direct studies on this compound as a ligand for specific biological targets are not extensively documented in publicly available research, the broader class of β-keto esters and their derivatives have shown significant promise in medicinal chemistry. These compounds serve as valuable scaffolds for the synthesis of a wide array of biologically active molecules.

The reactivity of the β-keto ester functional group allows for a variety of chemical modifications, enabling the generation of diverse compound libraries for screening against biological targets. The presence of both a ketone and an ester group provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding.

Research into structurally related β-keto esters has revealed their potential to interact with various biological systems. For instance, certain derivatives have been investigated for their antibacterial properties. The mechanism of action is often attributed to their ability to interfere with essential cellular processes in bacteria. Furthermore, some β-keto esters have been explored as inhibitors of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. By disrupting these pathways, such compounds can potentially mitigate the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for the development of resistance.

The cyclobutane ring of this compound introduces specific steric and conformational constraints that can influence its binding affinity and selectivity for a particular biological target. The strained nature of the cyclobutane ring could also be exploited in the design of mechanism-based inhibitors, where ring-opening reactions could lead to the formation of a covalent bond with the target enzyme. Although specific research on this compound in this context is nascent, the foundational knowledge from related compounds suggests it is a promising starting point for the development of novel therapeutic agents.

Herbicide Target Exploration and Inhibitor Development

The development of novel herbicides is crucial for modern agriculture, and compounds containing small carbocyclic rings have shown potential in this area. While specific studies on the herbicidal activity of this compound are limited, the exploration of related structures, particularly those containing a cyclopropane (B1198618) ring, provides a basis for its consideration in herbicide research.

Cyclopropane derivatives have been investigated as herbicides, with their mode of action often involving the inhibition of essential plant enzymes. The unique electronic and steric properties of the cyclopropyl (B3062369) group can contribute to potent and selective herbicidal activity. By analogy, the cyclobutyl moiety in this compound could confer similar properties, making it a candidate for screening in herbicide discovery programs.

The β-keto ester functionality can also play a role in the herbicidal potential of this molecule. This group is present in some classes of commercial herbicides and is known to be a key feature for their biological activity. The development of inhibitors targeting plant-specific enzymes is a primary strategy in herbicide design, and the structural motifs present in this compound could be suitable for targeting the active sites of such enzymes. Further research, including the synthesis and biological evaluation of a range of derivatives, would be necessary to fully explore the potential of this compound as a herbicide.

Chiral Synthesis and Stereochemical Aspects in Biological Applications

The biological activity of a chiral molecule is often dependent on its stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. Since this compound possesses a chiral center at the carbon atom bearing the cyclobutyl group, the ability to synthesize stereochemically pure enantiomers is of paramount importance for its application in pharmaceutical and biological research.

Several strategies can be employed for the chiral synthesis of β-keto esters like this compound. These methods can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Catalytic Asymmetric Synthesis:

One of the most efficient approaches to obtaining enantiomerically pure compounds is through catalytic asymmetric synthesis. This can involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction. For β-keto esters, asymmetric hydrogenation of the ketone functionality is a common method to produce chiral β-hydroxy esters, which are valuable synthetic intermediates.

| Catalyst Type | Reaction | Stereoselectivity (ee) |

| Chiral Ruthenium Complexes | Asymmetric Hydrogenation | High |

| Chiral Iridium Complexes | Asymmetric Hydrogenation | Good to Excellent |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol (B89426)/Michael Reactions | Variable |

Biocatalysis:

Enzymes are highly efficient and stereoselective catalysts that are increasingly used in organic synthesis. Lipases, for example, can be used for the kinetic resolution of racemic alcohols via transesterification with a β-keto ester, or for the enantioselective synthesis of chiral β-keto esters. google.com Reductases from various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), are also employed for the stereoselective reduction of the keto group in β-keto esters to yield chiral β-hydroxy esters with high enantiomeric excess. nih.gov The stereochemical outcome of such bioreductions can often be predicted and even controlled by selecting the appropriate enzyme or microorganism.

The stereoselective reduction of this compound would yield the corresponding chiral ethyl 3-cyclobutyl-3-hydroxypropanoate. The absolute configuration of this resulting alcohol would be critical for its biological activity, as the spatial arrangement of the hydroxyl and cyclobutyl groups would dictate its interaction with a biological target. Therefore, the development of reliable and scalable methods for the chiral synthesis of this compound and its derivatives is a key step towards unlocking their full potential in pharmaceutical and biological applications.

Advanced Research and Emerging Applications

Integration of Ethyl 3-cyclobutyl-3-oxopropanoate in Materials Science

The incorporation of cyclobutane (B1203170) moieties into polymers can impart unique and desirable properties to the resulting materials. The inherent ring strain of the cyclobutane unit, approximately 26.3 kcal/mol, makes it a useful component in the design of mechanically responsive polymers, also known as mechanophores. nih.gov These polymers can undergo constructive transformations in response to mechanical stress. duke.edu The development of polymers containing cyclobutane cores that can undergo [2+2] cycloreversion has been explored as a way to create stress-activated materials. duke.edu

This compound can serve as a valuable monomer or a precursor to monomers for the synthesis of novel polymers. The cyclobutane ring can be integrated into the polymer backbone, potentially influencing the material's thermal and mechanical properties. For instance, the synthesis of linear cyclobutane-containing polymers has been achieved through methods like [2+2] photopolymerization under visible light, yielding high molecular weight polymers that are soluble in common solvents. acs.org

Furthermore, the β-keto ester group of this compound offers a versatile handle for polymer modification and cross-linking. β-Keto esters are known to be valuable building blocks in the synthesis of a wide array of molecular systems due to their multiple reactive sites. researchgate.net Recent research has demonstrated the use of β-ketoesters in creating chemically recyclable thermosets. nih.gov For example, the reaction of β-ketoesters with 1,3-diols can form cleavable β-(1,3-dioxane)ester linkages, which allows for the deconstruction and recovery of the polymer network under specific conditions. nih.gov This suggests that this compound could be employed to create cross-linked polymer networks with tunable properties and inherent recyclability.

The potential applications for polymers derived from or incorporating this compound are broad, ranging from advanced coatings and adhesives to sophisticated biomedical materials where controlled degradation or response to mechanical stimuli is required.

Application in Agrochemical and Environmental Chemistry Research

The search for new and effective agrochemicals with favorable environmental profiles is a continuous effort. The structural motifs present in this compound make it a promising scaffold for the development of novel pesticides and herbicides. Cyclobutane-containing natural products have been shown to exhibit a range of biological activities, including antimicrobial and insecticidal properties. researchgate.netopenmedicinalchemistryjournal.com The unique three-dimensional structure of the cyclobutane ring can be advantageous in designing molecules that fit into the specific binding sites of target enzymes or receptors in pests and pathogens. nih.gov

The β-keto ester functionality is also a key feature in the design of biologically active molecules. Research has shown that β-keto esters can be designed as antibacterial compounds, for example, by mimicking the structure of bacterial quorum sensing autoinducers. nih.govresearchgate.net This suggests that derivatives of this compound could be synthesized and screened for their potential to disrupt bacterial communication and virulence, offering a new approach to crop protection.

From an environmental perspective, understanding the fate of new chemical entities is crucial. While specific studies on the environmental degradation of this compound are not widely available, the general behavior of β-keto esters can provide some insights. These compounds can undergo hydrolysis and decarboxylation under certain environmental conditions. aklectures.comyoutube.com The biodegradability of related compounds is an active area of research, and it is anticipated that the presence of the ester and ketone functionalities would make this compound susceptible to microbial degradation pathways. Further research would be needed to determine the specific degradation products and their environmental impact.

The potential for this compound in agrochemical applications is summarized in the following table:

| Potential Agrochemical Application | Rationale |

| Fungicides/Bactericides | The β-keto ester moiety can be a pharmacophore for antimicrobial activity. nih.govresearchgate.net |

| Insecticides | The cyclobutane ring is a feature in some biologically active natural products with insecticidal properties. researchgate.netopenmedicinalchemistryjournal.com |

| Herbicides | The unique structure could be a template for novel herbicidal compounds targeting specific plant enzymes. |

Computational Chemistry and Molecular Modeling Studies of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, these techniques can provide valuable insights into their structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. DFT studies on related cyclopropyl (B3062369) ketones have been used to elucidate reaction mechanisms, such as phosphine-catalyzed ring-opening reactions. scilit.comrsc.orgrsc.org Similar DFT calculations could be applied to this compound to understand its conformational preferences, the stability of its enol and keto tautomers, and its reactivity towards various reagents. Such studies can also predict spectroscopic properties, aiding in the characterization of newly synthesized derivatives.

Molecular dynamics (MD) simulations can be employed to study the behavior of molecules over time, providing insights into their conformational dynamics and interactions with other molecules. For example, MD simulations have been used to study the interactions of β-keto ester analogues with proteins involved in bacterial quorum sensing. nih.gov This approach could be used to model the interaction of this compound derivatives with target enzymes in agrochemical research, helping to predict their binding affinity and potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool, particularly in drug discovery and agrochemical development. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. The structural diversity that can be achieved by modifying the cyclobutane and ester moieties of this compound makes it an ideal candidate for such studies.

The table below summarizes the potential computational studies and their expected outcomes for this compound and its derivatives:

| Computational Method | Potential Application for this compound Derivatives | Expected Insights |

| Density Functional Theory (DFT) | Reactivity analysis, prediction of spectroscopic data, and determination of reaction mechanisms. scilit.comrsc.orgrsc.org | Understanding of electronic structure, preferred reaction pathways, and stable conformations. |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets (e.g., enzymes, receptors). nih.gov | Prediction of binding modes, affinity, and dynamic behavior in a biological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity (e.g., pesticidal, herbicidal). | Identification of key structural features for optimal activity and guidance for the design of new derivatives. |

Analytical and Characterization Methodologies in Research on Ethyl 3 Cyclobutyl 3 Oxopropanoate

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating Ethyl 3-cyclobutyl-3-oxopropanoate from reaction mixtures and for determining its purity. Both column chromatography and gas chromatography are commonly utilized.

Column chromatography is a prevalent method for the purification of β-keto esters following synthesis. google.comacs.org For instance, after synthesis, the compound can be purified by dissolving the crude product in a solvent like ethyl acetate (B1210297) and washing it sequentially with acidic and basic aqueous solutions. chemicalbook.com Further purification can be achieved using flash chromatography on silica (B1680970) gel, with an eluent system such as ethyl acetate in hexanes. google.comacs.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for analysis. However, the analysis of β-keto esters by standard reverse-phase HPLC can be complicated by keto-enol tautomerism, which may result in poor peak shapes. chromforum.org To overcome this, strategies such as using mixed-mode columns, adjusting the mobile phase to an acidic pH, or increasing the column temperature can be employed to improve peak resolution by accelerating the interconversion between tautomers. chromforum.org

Gas Chromatography (GC) is also used for assessing the purity of related β-keto esters, providing a reliable quantitative measure of the compound's concentration.

Table 1: Chromatographic Methods for this compound and Related β-Keto Esters

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | 5% Ethyl acetate in hexanes | Purification | google.com |

| Flash Chromatography | Silica Gel (SiO₂) | Ethyl acetate/hexane (2:8) | Purification of related β-keto esters | acs.org |

| Reverse-Phase HPLC | C18 (typical) | Acidic mobile phase | Purity assessment (addressing tautomerism) | chromforum.org |

| Mixed-Mode HPLC | Primesep columns | Not specified | High-resolution analysis of β-diketones | chromforum.org |

| Gas Chromatography (GC) | Not specified | Not specified | Purity analysis (>97.0%) of related β-keto esters |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework.

¹H NMR spectra provide detailed information about the number and types of protons and their neighboring environments. For this compound, the structure was confirmed by ¹H NMR, showing characteristic signals for the ethyl group and the cyclobutyl ring protons. chemicalbook.com The presence of singlet signals for the methylene (B1212753) protons adjacent to the carbonyl groups confirms that the compound primarily exists in its keto form in the specified solvent. nih.gov

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The analysis of β-keto esters and cyclobutane (B1203170) derivatives by ¹³C NMR is a standard procedure for structural confirmation. nih.govias.ac.inresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a β-keto ester like this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the ketone and the ester functionalities. The presence of the cyclobutane ring can also be confirmed by characteristic ring deformation vibrations. docbrown.info General studies on cyclobutane derivatives have identified characteristic absorption regions that can aid in confirming the presence of the ring system. dtic.mil

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. The molecular ion peak in the mass spectrum confirms the molecular formula of the compound. ias.ac.in For this compound (C₉H₁₄O₃), the predicted monoisotopic mass is 170.0943 Da. uni.lunih.gov

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Method/Solvent | Key Findings/Observed Signals (δ in ppm, ν in cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | 400.132 MHz, CDCl₃ | δ 1.28 (3H, t), 1.80-1.89 (1H, m), 1.91-2.05 (1H, m), 2.12-2.34 (4H, m), 3.39 (2H, s), 3.34-3.42 (1H, m), 4.19 (2H, q) | chemicalbook.com |

| ¹³C NMR | Standard (e.g., CDCl₃) | Used to confirm the carbon skeleton of related β-keto esters and cyclobutane structures. nih.govias.ac.in | nih.govias.ac.in |

| IR Spectroscopy | Not specified | Expected to show characteristic C=O stretching bands for ketone and ester, and cyclobutane ring vibrations. docbrown.infodtic.mil | docbrown.infodtic.mil |

| Mass Spectrometry | Predicted Data | Monoisotopic Mass: 170.0943 Da; Predicted CCS for [M+H]⁺: 136.4 Ų | uni.lunih.gov |

Conclusions and Future Research Directions

Current Challenges in Ethyl 3-cyclobutyl-3-oxopropanoate Chemistry

The primary challenges in the study of this compound are rooted in its synthesis and the control of its reactivity.

Synthetic Hurdles: The construction of the cyclobutane (B1203170) ring itself presents a significant synthetic challenge. nih.govchemistryviews.org Methods like [2+2] cycloadditions, radical cyclizations, and ring contractions are employed, but achieving high stereoselectivity, especially when creating multiple stereocenters, remains a demanding task. nih.govnih.gov For a molecule like this compound, which contains a prochiral center, developing enantioselective syntheses is a critical and unresolved challenge. Furthermore, the synthesis of substituted cyclobutanes can be hampered by low yields and the need for multi-step, complex procedures. nih.govchemistryviews.org

Control of Reactivity: The β-keto ester functional group is known for its dual nucleophilic and electrophilic character, making it a versatile synthetic intermediate. researchgate.netrsc.org However, this reactivity can also be a challenge to control. The active methylene (B1212753) group flanked by two carbonyls is readily deprotonated, allowing for a wide range of alkylation and acylation reactions. The cyclobutyl ketone portion can undergo reactions typical of strained ring systems, including ring-opening or rearrangement under certain conditions, such as photolysis or in the presence of transition metals. acs.org A key challenge lies in selectively performing transformations on one part of the molecule without unintended reactions elsewhere. For instance, the inherent ring strain of the cyclobutane, estimated to be around 26 kcal/mol, influences its stability and reactivity in ways that require careful consideration during reaction design. nih.gov

Purification and Characterization: While not a primary research challenge, the potential for conformational isomerism in the puckered cyclobutane ring could complicate structural analysis, for example, in NMR spectroscopy. nih.govnih.gov Furthermore, the purification of β-keto esters can sometimes be complicated by their lability to acid, base, or heat, which can lead to decomposition or unintended decarboxylation. rsc.orggoogle.com

Prospective Research Avenues for Novel Applications

Despite the challenges, the unique structural features of this compound open up numerous avenues for future research and novel applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The cyclobutane ring is increasingly recognized as a valuable structural motif in drug design. nih.govnih.gov It can act as a bioisostere for other groups like alkenes, larger rings, or even phenyl groups, helping to improve properties such as metabolic stability, conformational rigidity, and binding affinity. nih.govnih.gov The term "escape from flatland" is often used to describe the move toward more three-dimensional molecules in drug discovery, and sp³-rich scaffolds like cyclobutanes are central to this concept. researchgate.net this compound could serve as a key building block for creating new classes of bioactive molecules. The β-keto ester handle provides a convenient point for elaboration, allowing for the synthesis of a diverse library of compounds for screening. researchgate.netrsc.org

Materials Science and Polymer Chemistry: β-Keto esters can act as chelating ligands for various metal ions. Research could be directed towards synthesizing coordination polymers or metal-organic frameworks (MOFs) using this compound as a ligand. The cyclobutane unit would introduce specific steric and conformational constraints, potentially leading to materials with novel topologies and properties. Furthermore, β-keto esters can be used in polymer synthesis. For example, lipase-catalyzed acylation of polymers like polyethylene (B3416737) glycol with β-keto esters has been demonstrated, opening a path to novel polymer-supported synthesis of heterocycles. google.comgoogle.com

Asymmetric Catalysis: The development of catalytic, enantioselective reactions targeting the prochiral center of this compound is a significant research opportunity. Success in this area would provide efficient access to optically active building blocks, which are highly valuable in the synthesis of pharmaceuticals and other complex chiral molecules.

Table 1: Prospective Research Directions for this compound

| Research Area | Proposed Investigation | Potential Outcome | Relevant Fields |

| Medicinal Chemistry | Synthesis of compound libraries via derivatization of the β-keto ester. | Discovery of novel bioactive molecules with improved pharmacological profiles. nih.govnih.gov | Drug Discovery, Pharmacology |

| Materials Science | Use as a ligand for the synthesis of coordination polymers and MOFs. | Creation of new materials with unique structural and functional properties. | Supramolecular Chemistry |

| Asymmetric Catalysis | Development of enantioselective reactions (e.g., hydrogenation, alkylation). | Efficient access to chiral cyclobutane-containing building blocks. | Organic Synthesis, Catalysis |

| Computational Chemistry | Theoretical studies of conformational preferences and reaction mechanisms. | Prediction of reactivity and guidance for experimental design. numberanalytics.com | Theoretical Chemistry |

Interdisciplinary Impact of this compound Research

Research into a seemingly simple molecule like this compound can have a ripple effect across multiple scientific disciplines.

Organic Synthesis and Catalysis: Overcoming the challenges in the stereocontrolled synthesis of this molecule would likely lead to the development of new synthetic methodologies with broad applicability for constructing other complex cyclobutane-containing targets. nih.govnih.gov

Computational Chemistry: The strained and conformationally complex nature of the cyclobutane ring makes this molecule an excellent subject for theoretical studies. nih.govnumberanalytics.com Computational methods can provide deep insights into its electronic structure, stability, and the transition states of its reactions, thereby guiding experimental efforts and refining predictive models for reactivity. numberanalytics.com

Chemical Biology: Should novel bioactive compounds be developed from this scaffold, they could be used as chemical probes to investigate biological pathways. For example, if a derivative is found to be a selective enzyme inhibitor, it could be used to elucidate the function of that enzyme in cellular processes. nih.gov

Process Chemistry and Manufacturing: If a derivative of this compound proves to be a valuable pharmaceutical or agrochemical, there will be a need to develop a scalable, efficient, and cost-effective synthesis. This would present a significant challenge and opportunity for process chemists to innovate in the manufacturing of strained-ring systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-cyclobutyl-3-oxopropanoate, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : this compound is typically synthesized via Claisen condensation or esterification of cyclobutyl-substituted β-keto acids with ethanol. For example, analogous compounds like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate are synthesized through multi-step routes involving Friedel-Crafts acylation or nucleophilic substitution . Key analytical techniques include:

- NMR Spectroscopy : To confirm the cyclobutyl group (δ ~2.5–3.5 ppm for strained CH₂ protons) and ester carbonyl (δ ~170–175 ppm in NMR) .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ for the ester C=O stretch .

- HPLC : To assess purity (>98% by area) and monitor byproducts .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are most effective?

- Methodological Answer : Due to its ester functionality and potential for keto-enol tautomerism, purification requires careful solvent selection. Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective for bulk separation. For trace impurities, silica gel chromatography with hexane:ethyl acetate (4:1) gradients is recommended. Related compounds, such as Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, show similar challenges, requiring multiple recrystallizations in ethanol/water mixtures .

Advanced Research Questions

Q. How does the cyclobutyl ring's strain affect the reactivity of this compound in nucleophilic acyl substitution reactions compared to less strained analogs?

- Methodological Answer : The cyclobutyl group introduces significant steric hindrance and ring strain (~110 kJ/mol), slowing nucleophilic attack at the carbonyl carbon. Kinetic studies on analogs like Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate reveal a 30–50% reduction in reaction rates compared to linear alkyl esters. Computational modeling (DFT at B3LYP/6-31G*) predicts increased activation energy due to distorted tetrahedral intermediates .

Q. Can computational modeling predict the keto-enol tautomerism in this compound, and how does this influence its reactivity in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations indicate that the enol tautomer is stabilized by ~8–12 kJ/mol in polar solvents (e.g., DMSO), favoring its participation in hydrogen-bonding interactions with enzymes. For example, studies on Ethyl 2-amino-3-cyclobutylpropanoate suggest that tautomerization modulates binding affinity to aminoacyl-tRNA synthetases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。